4-Chloroquinazolin-6-amine: Enabling 4-Anilinoquinazoline Antiproliferative Agents with Defined Substitution Pattern
4-Chloroquinazolin-6-amine serves as the critical starting material for constructing 4-substituted anilinoquinazolines with preserved 6-position functionality. In a systematic study, microwave-mediated N-arylation of 4-chloroquinazolines (including the target scaffold) with substituted anilines in THF/H2O rapidly afforded a library of 6-halo-2-phenyl-substituted 4-anilinoquinazolines in good yields, with methodology compatible across ortho-, meta-, and para-substituted N-methylanilines [1]. Preliminary screening against HCT-116 (colorectal carcinoma) and T98G (glioblastoma) tumor cells demonstrated promising antiproliferative properties for the resulting derivatives [1]. This contrasts with the alternative regioisomeric route using 6-chloroquinazolin-4-amine, which yields 4-amino-6-substituted quinazolines with distinct biological target profiles—for instance, the 6-chloro-4-aminoquinazoline-2-carboxamide series demonstrates potent and selective p21-activated kinase 4 (PAK4) inhibition rather than the EGFR/HER2 activity typical of 4-anilinoquinazolines [2].
| Evidence Dimension | Synthetic Route to 4-Anilinoquinazolines |
|---|---|
| Target Compound Data | Enables N-arylation at 4-position with diverse anilines under microwave conditions in THF/H2O, yielding 6-halo-2-phenyl-substituted 4-anilinoquinazolines with promising antiproliferative activity against HCT-116 and T98G cells |
| Comparator Or Baseline | Regioisomer 6-chloroquinazolin-4-amine (CAS 19808-35-6) yields 4-amino-6-substituted quinazolines, exemplified by 6-chloro-4-aminoquinazoline-2-carboxamide derivatives that act as potent and selective PAK4 inhibitors |
| Quantified Difference | Target compound yields EGFR/HER2-active 4-anilinoquinazoline scaffold; comparator yields PAK4-selective 4-aminoquinazoline-2-carboxamide scaffold |
| Conditions | Microwave-mediated N-arylation in THF/H2O; antiproliferative screening in HCT-116 and T98G cell lines |
Why This Matters
For procurement decisions, selecting the correct regioisomer (4-chloroquinazolin-6-amine vs. 6-chloroquinazolin-4-amine) determines which kinase inhibitor scaffold—and thus which therapeutic target profile—can be accessed, preventing wasted synthesis efforts on the wrong SAR series.
- [1] Nishimura, R. H. V., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein J. Org. Chem. 2021, 17, 2968–2975. View Source
- [2] Hao, C., et al. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. J. Med. Chem. 2018, 61(1). View Source
